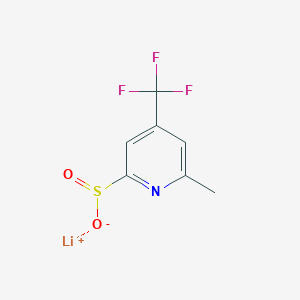

Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate

Description

Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate is a lithium sulfinate salt derived from a substituted pyridine ring. Its molecular formula is C₇H₅F₃LiNO₂S, with a pyridine backbone sulfinated at position 2 and bearing two substituents: a methyl group (-CH₃) at position 6 and a trifluoromethyl group (-CF₃) at position 3. The parent compound, lithium(1+) ion pyridine-2-sulfinate (C₅H₄LiNO₂S), lacks these substituents . The addition of -CH₃ and -CF₃ groups introduces steric and electronic effects, which likely influence its solubility, stability, and reactivity in synthetic applications (e.g., as a sulfinating agent in organic chemistry).

Properties

IUPAC Name |

lithium;6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S.Li/c1-4-2-5(7(8,9)10)3-6(11-4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVWPNPCEULENJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=CC(=N1)S(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate has a broad range of applications in scientific research:

Organic Synthesis

- Reagent in Chemical Reactions: It is utilized as a reagent for forming carbon-sulfur bonds in organic synthesis. The trifluoromethyl group enhances its reactivity, making it valuable in synthesizing complex organic molecules.

Biological Research

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, disrupting microbial cell membranes and metabolic processes.

- Anticancer Potential: Preliminary research indicates its ability to induce apoptosis in cancer cells by affecting regulatory proteins involved in cell cycle progression and apoptosis, such as Bcl-2 and caspases.

Pharmaceutical Development

- Drug Development: Its unique structural features allow for potential applications in drug development, particularly in modulating biological pathways relevant to various diseases.

Material Science

- Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study on HepG2 liver cancer cells demonstrated that this compound effectively induced apoptosis through the activation of caspase pathways. Significant reductions in cell viability were observed at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate involves its interaction with various molecular targets. The lithium ion can influence the activity of enzymes and other proteins, while the pyridine ring and its substituents can interact with different biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Theoretical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Theoretical) | Reactivity Notes |

|---|---|---|---|---|---|

| Lithium(1+) ion pyridine-2-sulfinate | C₅H₄LiNO₂S | 149 | None | High in polar solvents | Standard sulfinate nucleophilicity |

| Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate | C₇H₅F₃LiNO₂S | 231 | 6-CH₃, 4-CF₃ | Reduced (lipophilic -CF₃) | Lower nucleophilicity due to electron withdrawal by -CF₃ |

| Hypothetical: Lithium 4-methylpyridine-2-sulfinate | C₆H₅LiNO₂S | 164 | 4-CH₃ | Moderate | Moderate steric hindrance at position 4 |

| Hypothetical: Lithium 6-trifluoromethylpyridine-2-sulfinate | C₆H₄F₃LiNO₂S | 214 | 6-CF₃ | Low | Enhanced electron withdrawal at position 6 |

Key Observations:

Electronic Effects: The -CF₃ group at position 4 is strongly electron-withdrawing, reducing the electron density at the sulfinate group (position 2). The -CH₃ group at position 6 introduces steric hindrance, which may limit access to reactive sites on the pyridine ring.

Solubility :

- The parent compound’s high solubility in polar solvents (e.g., DMSO, water) is likely diminished in the derivative due to the hydrophobic -CF₃ group.

Stability :

- The -CF₃ group enhances thermal and oxidative stability compared to unsubstituted or alkyl-substituted analogs, a common trait of fluorinated organics.

Biological Activity

Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate (CAS No. 2229156-90-3) is a sulfinic acid derivative that has gained attention in both organic synthesis and biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Structure

- Molecular Formula : CHFLiNOS

- Molar Mass : 233.13 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out under controlled conditions to ensure high purity and yield, often utilizing crystallization or precipitation for product isolation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with cellular components. The pyridine ring contributes to the compound's reactivity and potential to form covalent bonds with target molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing the trifluoromethyl group exhibit significant antichlamydial activity, suggesting potential applications in treating infections caused by Chlamydia species .

Case Study: Antichlamydial Activity

In a study assessing the efficacy of various pyridine derivatives, this compound demonstrated superior activity compared to other analogs lacking the trifluoromethyl substituent. The compound effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, indicating its potential as a therapeutic agent against chlamydial infections .

Anticancer Potential

The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity towards cancerous cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Chlamydia | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Mechanism of Action | Interaction with enzymes/receptors |

Pharmacological Development

This compound is being investigated for its potential role in drug development. Its unique chemical properties make it a valuable candidate for synthesizing new therapeutic agents targeting various diseases, including infections and cancer.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and agrochemicals. Its reactivity allows for the formation of diverse chemical derivatives that can be applied in multiple industrial processes .

Q & A

Basic: What are the standard synthetic routes for lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate?

Methodological Answer:

The synthesis typically involves sulfinate salt formation via deprotonation of the corresponding sulfinic acid using lithium bases (e.g., LiOH or LiHMDS). For structurally related pyridine-sulfinates, sodium salts are often synthesized first (e.g., sodium 5-(trifluoromethyl)pyridine-2-sulfinate in ), followed by ion exchange with lithium salts. Key steps include:

- Sulfinic Acid Preparation: Sulfur dioxide insertion into organometallic intermediates.

- Salt Formation: Reaction with lithium bases in anhydrous THF or ethanol under inert atmospheres.

- Purification: Column chromatography (silica gel) or recrystallization from polar aprotic solvents .

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- ¹H/¹³C NMR: Signals for the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and pyridine protons (δ 7.5-8.5 ppm in ¹H NMR) confirm substitution patterns.

- HRMS: High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-Li]⁻ for sulfinate anions).

- X-ray Crystallography: Used to resolve hygroscopic lithium salts, though challenges in crystal growth require strict moisture control .

Advanced: How does the counterion (Li⁺ vs. Na⁺) influence reactivity in cross-coupling reactions?

Methodological Answer:

Lithium sulfinates may exhibit higher solubility in polar aprotic solvents (e.g., DMF or THF) compared to sodium salts, potentially enhancing reaction kinetics. In desulfinative cross-coupling ( ), sodium sulfinates require transition-metal catalysts, but lithium salts could enable alternative pathways due to stronger Lewis acidity. Experimental design should compare:

- Reaction Yields: Under identical conditions (catalyst, solvent, temperature).

- Byproduct Analysis: Monitor sulfinate decomposition (e.g., SO₂ release) via TLC or GC-MS .

Advanced: What challenges arise in isolating lithium sulfinate salts, and how are they mitigated?

Methodological Answer:

Lithium sulfinates are highly hygroscopic, complicating isolation. Strategies include:

- Strict Anhydrous Conditions: Use Schlenk lines or gloveboxes during synthesis.

- Lyophilization: Freeze-drying from tert-butanol/water mixtures to prevent hydration.

- Stabilization: Co-crystallization with crown ethers or cryptands to reduce lithium’s hygroscopicity .

Advanced: How can contradictory data in substituent effects on reaction yields be resolved?

Methodological Answer:

Contradictions often stem from electronic (e.g., trifluoromethyl’s electron-withdrawing effect) vs. steric factors. To resolve:

- Control Experiments: Synthesize analogs (e.g., 6-methyl vs. 6-tert-butoxy, as in ) under identical conditions.

- Computational Modeling: DFT calculations to assess transition-state steric/electronic contributions.

- Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Basic: What solvents and conditions optimize sulfinate stability during reactions?

Methodological Answer:

- Preferred Solvents: THF (anhydrous) for lithium salts; DMF for cross-coupling reactions.

- Temperature: Reactions typically proceed at room temperature (20–25°C) to prevent decomposition.

- Additives: Triethylamine (Et₃N) neutralizes acidic byproducts, improving stability .

Advanced: What mechanistic insights explain desulfinative cross-coupling with lithium sulfinates?

Methodological Answer:

Proposed mechanisms involve:

- Single-Electron Transfer (SET): Initiated by Li⁺ coordination to sulfinate, facilitating radical formation.

- Nucleophilic Aromatic Substitution (SNAr): Trifluoromethyl groups activate the pyridine ring for aryl coupling.

- Byproduct Analysis: Detect SO₂ via barium chloride turbidity tests to confirm desulfination .

Basic: What are common impurities in synthesis, and how are they removed?

Methodological Answer:

- Impurities: Unreacted sulfinic acid, lithium salts of byproducts (e.g., LiCl).

- Removal Methods:

Advanced: How does the trifluoromethyl group influence electronic effects in coupling reactions?

Methodological Answer:

The -CF₃ group:

- Deactivates the Ring: Reduces electron density at the 4-position, favoring electrophilic substitution.

- Enhances Stability: Resists oxidation during cross-coupling.

Experimental validation: Compare coupling yields of 4-CF₃ vs. 4-CH₃ analogs using Pd(PPh₃)₄ catalysts .

Basic: How to optimize reaction time and temperature for sulfinate-based syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.